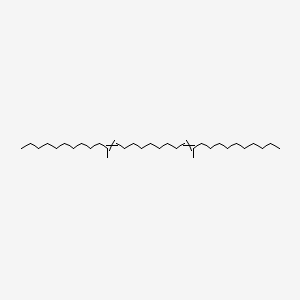
11,21-Dimethylhentriaconta-11,20-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11,21-Dimethylhentriaconta-11,20-diene: is an organic compound with the molecular formula C33H64 It is a long-chain hydrocarbon with two double bonds located at the 11th and 20th positions, and methyl groups at the 11th and 21st positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 11,21-Dimethylhentriaconta-11,20-diene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate long-chain hydrocarbons and reagents.
Formation of Double Bonds:
Methylation: The addition of methyl groups at the desired positions is carried out using methylating agents such as methyl iodide in the presence of a strong base.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.
化学反应分析
Types of Reactions:
Oxidation: 11,21-Dimethylhentriaconta-11,20-diene can undergo oxidation reactions to form various oxygenated derivatives.
Reduction: The compound can be reduced to form saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can occur at the double bond positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogens (e.g., bromine) in the presence of light or a radical initiator.
Major Products:
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of 11,21-dimethylhentriacontane.
Substitution: Formation of halogenated derivatives.
科学研究应用
Chemistry:
Catalysis: Used as a substrate in catalytic studies to understand reaction mechanisms.
Material Science: Potential use in the synthesis of novel materials with unique properties.
Biology:
Biomimetic Studies: Used in studies to mimic natural biological processes involving long-chain hydrocarbons.
Medicine:
Drug Delivery: Potential use in the development of drug delivery systems due to its hydrophobic nature.
Industry:
Lubricants: Used as a component in the formulation of high-performance lubricants.
Surfactants: Potential use in the synthesis of surfactants for various applications.
作用机制
The mechanism of action of 11,21-Dimethylhentriaconta-11,20-diene depends on its interaction with specific molecular targets. The double bonds and methyl groups play a crucial role in its reactivity and interaction with other molecules. The pathways involved may include:
Hydrophobic Interactions: Due to its long hydrocarbon chain, it can interact with hydrophobic regions of other molecules.
Electrophilic Addition: The double bonds can undergo electrophilic addition reactions, leading to the formation of new compounds.
相似化合物的比较
11,21-Dimethylhentriacontane: A saturated hydrocarbon with similar chain length but without double bonds.
11,21-Dimethylhentriaconta-11,19-diene: A similar compound with double bonds at different positions.
Uniqueness:
Double Bond Position: The specific positions of the double bonds in 11,21-Dimethylhentriaconta-11,20-diene make it unique compared to other long-chain hydrocarbons.
Methyl Groups: The presence of methyl groups at the 11th and 21st positions adds to its distinct chemical properties.
属性
CAS 编号 |
90052-41-8 |
|---|---|
分子式 |
C33H64 |
分子量 |
460.9 g/mol |
IUPAC 名称 |
11,21-dimethylhentriaconta-11,20-diene |
InChI |
InChI=1S/C33H64/c1-5-7-9-11-13-16-20-24-28-32(3)30-26-22-18-15-19-23-27-31-33(4)29-25-21-17-14-12-10-8-6-2/h30-31H,5-29H2,1-4H3 |
InChI 键 |
LHUYQBHZNOTMLX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC(=CCCCCCCCC=C(C)CCCCCCCCCC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)hex-4-en-3-one](/img/structure/B14389651.png)
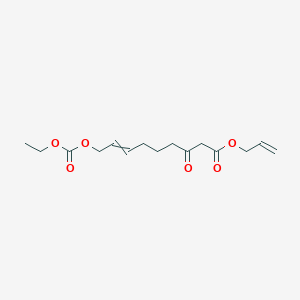
![2-[2-(2,6-Dioxopiperidin-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14389660.png)
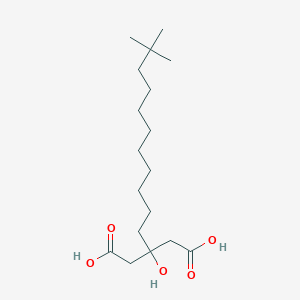
![2-Chloro-9-[3-(dimethylamino)propyl]-9H-thioxanthen-1-OL](/img/structure/B14389668.png)
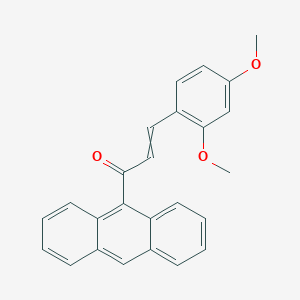
![2-[(Heptadecyloxy)methyl]hexan-1-OL](/img/structure/B14389674.png)
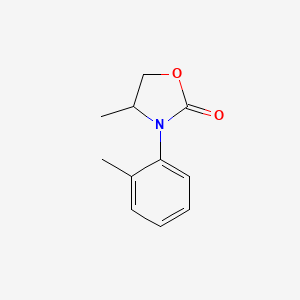
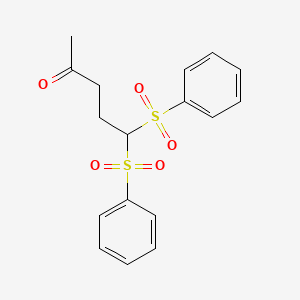
![[2-(2-Methylprop-1-en-1-ylidene)cyclopropyl]methanol](/img/structure/B14389687.png)
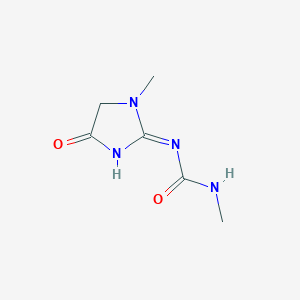
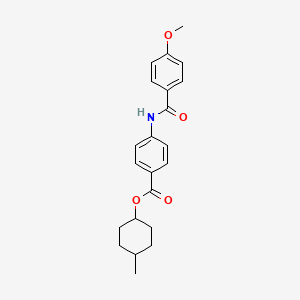
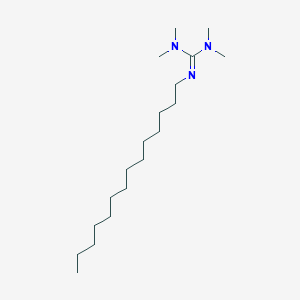
![(3aR,8bR)-3-Methyl-1-phenyl-1,3a,4,8b-tetrahydroindeno[1,2-c]pyrazole](/img/structure/B14389704.png)
